molecular formula C9H11ClFNO2S B2879458 N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide CAS No. 381241-82-3

N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2879458
CAS No.: 381241-82-3
M. Wt: 251.7
InChI Key: HKWAWLPRMWNGHR-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 2-chloroethyl group, a fluorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-methylbenzenesulfonyl chloride and 2-chloroethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-fluoro-2-methylbenzenesulfonyl chloride is dissolved in an appropriate solvent, such as dichloromethane. To this solution, 2-chloroethylamine is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is then allowed to proceed at room temperature for several hours.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The 2-chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted sulfonamides where the chlorine atom is replaced by the nucleophile.

    Oxidation: The major products are sulfoxides or sulfones, depending on the extent of oxidation.

    Reduction: The major product is the corresponding amine derivative of the sulfonamide.

Scientific Research Applications

N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Chemical Biology: The compound is utilized in chemical biology for the development of probes and tools to study biological processes.

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide involves the alkylation of nucleophilic sites in biological macromolecules, such as DNA and proteins. The 2-chloroethyl group forms covalent bonds with nucleophilic atoms, leading to the formation of cross-links and adducts. This results in the disruption of normal cellular processes, such as DNA replication and transcription, ultimately leading to cell death. The compound’s ability to target specific molecular pathways makes it a valuable tool in cancer research and therapy.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloroethyl)-N-nitrosourea: Known for its use in chemotherapy, particularly for brain tumors.

    N-(2-chloroethyl)-N-cyclohexyl-N-nitrosourea: Another nitrosourea derivative with similar anticancer properties.

    N-(2-chloroethyl)-N-methylbenzenesulfonamide: A structurally similar compound with variations in biological activity.

Uniqueness

N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity. The combination of the 2-chloroethyl group and the sulfonamide moiety provides a distinct mechanism of action compared to other similar compounds. Its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFNO2S/c1-7-2-3-8(11)6-9(7)15(13,14)12-5-4-10/h2-3,6,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWAWLPRMWNGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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